molecular formula C22H22N2O3 B3868509 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B3868509
M. Wt: 362.4 g/mol
InChI Key: RGHDGHWSVMAHLI-HZHRSRAPSA-N
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Description

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and a naphthyl group, connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with naphthylacetic acid hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15(17-11-12-20(26-2)21(13-17)27-3)23-24-22(25)14-18-9-6-8-16-7-4-5-10-19(16)18/h4-13H,14H2,1-3H3,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHDGHWSVMAHLI-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
Reactant of Route 2
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
Reactant of Route 3
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
Reactant of Route 4
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
Reactant of Route 5
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
Reactant of Route 6
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide

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